5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline
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Overview
Description
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 2366994-50-3 . It has a molecular weight of 240.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.11 . The compound has a storage temperature of 28 C . Other properties such as melting point and boiling point are not available in the search results.Scientific Research Applications
Vibrational Spectroscopy Studies
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline and similar compounds have been studied using vibrational spectroscopy. For instance, vibrational frequencies and assignments for related compounds were examined theoretically using quantum chemistry codes, aiding in understanding their molecular properties (Mary et al., 2008).
Synthesis of Antitumor Agents
This compound serves as an intermediate in synthesizing antitumor agents. For example, it's used in the synthesis of Nilotinib, indicating its significance in medicinal chemistry (Yang Shijing, 2013).
Photophysical Properties
The photophysical properties of compounds containing this compound or similar structures are of interest. Research shows that the incorporation of fluorine atoms can significantly affect emission properties and quantum yields, useful in developing fluorescent materials (Kopchuk et al., 2020).
Catalysis and Derivatization
This compound plays a role in catalysis and derivatization processes. For instance, it's used as a monodentate transient directing group in ruthenium-catalyzed synthesis, which is crucial for creating diverse organic structures (Wu et al., 2021).
Chromatographic Analysis
It's also used in chromatographic studies to understand the behavior of isomeric compounds, contributing to analytical chemistry (Fishbein, 1967).
Antimycobacterial Studies
Research on similar compounds has explored their potential in antimycobacterial applications. For example, studies on the antimycobacterial and phototoxic evaluation of compounds structurally related to this compound have been conducted (Murugesan et al., 2008).
Liquid Crystal Research
Compounds with similar structures are investigated in liquid crystal research, highlighting their potential in materials science (Miyajima et al., 1995).
Spectroscopic Investigation
Spectroscopic investigations of closely related compounds contribute to our understanding of molecular interactions and electronic properties (Saravanan et al., 2014).
Safety and Hazards
5-Fluoro-2-nitro-4-(trifluoromethoxy)aniline is classified as having Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, and Skin Corrosion/Irritation .
Properties
IUPAC Name |
5-fluoro-2-nitro-4-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWOWTCHXJDULH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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